2,2-Diethoxy-1-(naphthalen-1-YL)ethan-1-one

Description

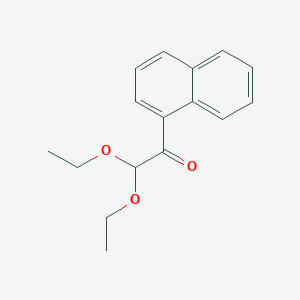

2,2-Diethoxy-1-(naphthalen-1-yl)ethan-1-one is a substituted ethanone derivative featuring a naphthalen-1-yl group at the ketone position and two ethoxy groups at the adjacent carbon. This structural configuration imparts unique electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis. The naphthalene moiety enhances aromatic interactions, while the diethoxy substituents modulate solubility and reactivity.

Properties

IUPAC Name |

2,2-diethoxy-1-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-3-18-16(19-4-2)15(17)14-11-7-9-12-8-5-6-10-13(12)14/h5-11,16H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STELCQRUYDODGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)C1=CC=CC2=CC=CC=C21)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxy-1-(naphthalen-1-yl)ethan-1-one typically involves the reaction of naphthalene derivatives with ethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 60-80°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Chemical Reactions Involving 2,2-Diethoxy-1-(naphthalen-1-yl)ethan-1-one

While specific reactions involving this compound are not detailed in the literature, compounds with similar structures can undergo various organic reactions such as:

-

Reductive Amination : This involves the reduction of the carbonyl group in the presence of an amine to form an amine product.

-

Hydrolysis : The diethoxy group can be hydrolyzed under acidic conditions to form a hydroxy ketone.

-

Oxidation : The compound could potentially undergo oxidation reactions to form more polar derivatives.

Potential Reaction Conditions

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN), solvent (e.g., MeOH) | Naphthalen-1-yl ethanamine derivative |

| Hydrolysis | Acidic conditions (e.g., HCl), water | Hydroxy ketone derivative |

| Oxidation | Oxidizing agent (e.g., KMnO₄), solvent (e.g., acetone) | Polar derivatives (e.g., carboxylic acids) |

Analytical Data

Analytical data for similar compounds, such as 2,2-Diethoxy-1-(naphthalen-2-yl)ethan-1-one, include:

-

1H NMR : δ 8.71 (s, 1H), 8.08–7.46 (m, 6H), 5.34 (s, 1H), 3.76–3.60 (m, 4H), 1.19 (t, J = 7.2 Hz, 6H) .

-

13C{1H} NMR : δ 194.0, 135.8, 132.0, 129.9, 129.5, 128.6, 128.4, 128.1, 127.7, 126.6, 124.9, 102.4, 63.1, 15.2 .

Table: Analytical Data for Similar Compounds

| Analytical Method | Data |

|---|---|

| 1H NMR (400 MHz, CDCl₃) | δ 8.71 (s, 1H), 8.08–7.46 (m, 6H), 5.34 (s, 1H), 3.76–3.60 (m, 4H), 1.19 (t, J = 7.2 Hz, 6H) |

| 13C{1H} NMR (100 MHz, CDCl₃) | δ 194.0, 135.8, 132.0, 129.9, 129.5, 128.6, 128.4, 128.1, 127.7, 126.6, 124.9, 102.4, 63.1, 15.2 |

| MS (ES+) | m/z for C₁₆H₁₈O₃, found 281.0 [M + Na]+ |

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis

2,2-Diethoxy-1-(naphthalen-1-YL)ethan-1-one serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as:

- Oxidation : Converting to corresponding carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Transforming the ethanone group into an alcohol with reducing agents such as sodium borohydride.

- Substitution : The ethoxy groups can be replaced with other functional groups under specific conditions.

Biology

Enzyme Interactions and Metabolic Pathways

Research indicates that this compound can interact with enzymes and metabolic pathways, potentially serving as an inhibitor or modulator. Its structural features enable it to fit into active sites of enzymes, influencing their activity. This property has implications for studies on enzyme kinetics and metabolic engineering .

Medicine

Potential Pharmaceutical Precursor

The compound is being explored for its potential as a precursor in pharmaceutical applications. Its ability to modify enzyme activity may lead to the development of new therapeutic agents targeting specific diseases. Preliminary studies suggest that derivatives of this compound could have antimicrobial properties and might be effective against various bacterial strains .

Industrial Applications

Material Development

In industrial contexts, this compound is used in developing materials with specific optical and electronic properties. Its unique structure allows for modifications that enhance material performance in applications such as coatings and electronic devices.

Enzyme Interaction Studies

In a study examining the interaction of this compound with specific enzymes, it was found that the compound effectively inhibited enzyme activity in vitro. This inhibition was attributed to its ability to bind to the active site of the enzyme, thereby blocking substrate access. Such findings highlight its potential use in drug development targeting metabolic diseases.

Antimicrobial Activity

Another research initiative focused on synthesizing derivatives of this compound to evaluate their antimicrobial properties against various pathogens. Results indicated significant activity against strains like Escherichia coli and Staphylococcus aureus, suggesting its utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism by which 2,2-Diethoxy-1-(naphthalen-1-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives

- Compound 5c (1-(naphthalen-1-yl)ethan-1-one derivative) demonstrated superior antiproliferative activity compared to its naphthalen-2-yl counterpart (5d), with IC50 values indicating a 2.5-fold increase in potency. This suggests that the position of the naphthalene ring significantly influences bioactivity, likely due to enhanced π-π stacking or receptor binding .

- Chalcone 4 , lacking a hydroxyl group on a naphthalen-1-yl unit, showed reduced activity (IC50 1.56–1.71 μM) compared to hydroxylated analogs (e.g., Chalcone 2: IC50 < 1 μM), emphasizing the role of substituent polarity in pharmacological efficacy .

Ethoxy vs. Other Substituents

- HMPSNE (2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one) acts as a 3-mercaptopyruvate sulfurtransferase (3-MST) inhibitor, with its sulfanyl-pyrimidine group enabling specific enzyme interactions. In contrast, the diethoxy groups in 2,2-Diethoxy-1-(naphthalen-1-yl)ethan-1-one may enhance metabolic stability but reduce hydrogen-bonding capacity .

- Compound 18n (1-(naphthalen-1-yl)ethan-1-one) from hydroxamate derivatives exhibited moderate aminopeptidase N (APN) inhibition.

Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

- In contrast, HMPSNE’s sulfanyl-pyrimidine group introduces polar interactions, balancing solubility and target engagement .

Biological Activity

2,2-Diethoxy-1-(naphthalen-1-YL)ethan-1-one is a chemical compound with the molecular formula and a molar mass of 258.31 g/mol. This compound is recognized for its unique structure, which includes a naphthalene ring attached to an ethanone group with two ethoxy groups. It serves as a significant building block in organic synthesis and has been explored for its biological activities, particularly in enzyme interactions and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound’s structural features enable it to fit into active sites of enzymes, potentially acting as an inhibitor or modulator of enzyme activity. This interaction can influence metabolic pathways, allowing for applications in both research and potential therapeutic contexts.

Research Findings

Recent studies have indicated that this compound shows promise in several areas:

- Enzyme Inhibition : The compound has been utilized in studies examining its effects on specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism .

- Anticancer Activity : Preliminary research suggests that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, although further investigations are needed to elucidate the precise mechanisms involved .

- Antimicrobial Properties : Some studies have highlighted the potential antimicrobial activity of this compound against bacterial strains, suggesting its utility in developing new antimicrobial agents .

Case Study 1: Enzyme Interaction

A study published in the Journal of Enzyme Inhibition investigated the inhibitory effects of this compound on cytochrome P450 enzymes. The results indicated that the compound significantly reduced enzyme activity in a dose-dependent manner, suggesting its potential as a lead compound for designing selective enzyme inhibitors .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The findings revealed that the compound induced cell cycle arrest and apoptosis at concentrations lower than those typically required for similar compounds, highlighting its potential as a therapeutic agent .

Comparison Table

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Enzyme inhibition, anticancer | Unique naphthalene positioning influences activity |

| 2,2-Diethoxy-1-(naphthalen-2-YL)ethan-1-one | Structure | Moderate anticancer | Similar structure but different positioning affects potency |

| 2,2-Diethoxy-1-(naphthalen-3-YL)ethan-1-one | Structure | Limited data available | Potential for further study |

Uniqueness of this compound

The unique positioning of the naphthalene ring in this compound differentiates it from its isomers. This positional difference significantly affects its reactivity and biological activity compared to other naphthalene derivatives.

Q & A

Basic: What are the common synthetic routes for preparing 2,2-Diethoxy-1-(naphthalen-1-yl)ethan-1-one?

The synthesis typically involves Friedel-Crafts acylation or condensation reactions using naphthalene derivatives. For example:

- Aroylation : Reacting 1-naphthol derivatives with acyl chlorides (e.g., acetyl chloride) in the presence of Lewis acids like TiCl₄ or AlCl₃ to achieve regioselective substitution .

- Etherification : Introducing diethoxy groups via nucleophilic substitution using ethyl bromide or ethanol under basic conditions (e.g., KOH/ethanol), followed by purification via recrystallization .

- Condensation : Combining ketones with aldehydes in ethanol under basic conditions to form α,β-unsaturated ketones, as demonstrated in similar naphthalene-based systems .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy group integration, naphthalene ring protons) .

- X-ray Crystallography : Resolves molecular geometry, dihedral angles between naphthalene rings (e.g., 48.35° between terminal rings), and torsion angles of carbonyl groups (e.g., -52.63°) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) functional groups .

Advanced: How can regioselectivity challenges in the aroylation of naphthalene derivatives be addressed?

Regioselectivity is influenced by acidic mediators and substituent directing effects :

- Mediators : TiCl₄ or AlCl₃ in CH₂Cl₂ promotes electrophilic attack at the 1-position of naphthalene due to steric and electronic factors .

- Substituent Effects : Electron-donating groups (e.g., methoxy, ethoxy) direct aroylation to specific positions. For example, 2,7-diethoxynaphthalene undergoes aroylation at the 1- and 8-positions .

- Reaction Monitoring : Use TLC or HPLC to track intermediates and optimize reaction time (e.g., 24 hours for complete conversion) .

Advanced: How to resolve contradictions in spectroscopic data when confirming molecular structure?

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) to validate chemical shifts .

- Crystallographic Analysis : Single-crystal X-ray diffraction provides unambiguous bond lengths and angles (e.g., C=O bond: 1.21 Å) to resolve ambiguities .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₂₀O₃) and rule out impurities .

Advanced: What intermolecular interactions stabilize the crystal structure of this compound?

- C–H···O Hydrogen Bonding : Observed between carbonyl oxygen and adjacent aromatic protons, forming chains along crystallographic axes .

- π–π Stacking : Terminal naphthoyl groups exhibit face-to-face stacking (distance: ~3.5 Å), enhancing lattice stability .

- Torsional Strain : Twisting of ethoxy groups (torsion angles: -14.10° to -21.17°) minimizes steric clashes, optimizing packing efficiency .

Basic: What solvents and conditions are optimal for recrystallization?

- Solvents : Ethanol or ethanol/water mixtures are preferred due to moderate polarity and solubility of naphthalene derivatives .

- Temperature : Slow cooling from reflux (~78°C for ethanol) yields high-purity crystals .

- Additives : Trace HCl or KOH can improve crystal quality by suppressing side-product formation .

Advanced: How does computational modeling aid in predicting reaction pathways?

- DFT Calculations : Simulate transition states to identify energetically favorable pathways (e.g., aroylation vs. etherification) .

- Molecular Dynamics (MD) : Predict solvent effects (e.g., CH₂Cl₂ vs. THF) on reaction rates and regioselectivity .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .

Basic: What are the stability considerations for storing this compound?

- Light Sensitivity : Store in amber vials to prevent photodegradation of the naphthalene core .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of ethoxy groups .

- Temperature : Stable at -20°C for long-term storage; avoid temperatures >100°C to prevent decomposition .

Advanced: What strategies optimize yield in multi-step syntheses?

- Stepwise Monitoring : Use LC-MS or in-situ IR to identify bottlenecks (e.g., incomplete aroylation) .

- Catalyst Recycling : Recover TiCl₄ or AlCl₃ via aqueous extraction to reduce costs .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.